

Early studies on zinc and ATP interactions

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An In-depth Technical Guide to Early Studies on Zinc and ATP Interactions

Introduction

Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, acting as the primary energy currency.[1] Beyond this role, extracellular ATP also functions as a crucial signaling molecule by activating purinergic receptors, particularly the P2X family of ligand-gated ion channels. Zinc (Zn²+), an essential trace element, is a critical cofactor for a vast number of enzymes and structural proteins.[2][3] Early research unveiled a complex and significant interplay between zinc and ATP, revealing that zinc ions can potently modulate ATP-mediated signaling and enzymatic processes. This guide provides a technical overview of the foundational studies that characterized these interactions, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action that continue to inform contemporary research and drug development.

Quantitative Analysis of Zinc's Influence on ATP-Gated Channels

Early electrophysiological studies were pivotal in quantifying the modulatory effects of zinc on ATP-activated currents, primarily through P2X receptors. These investigations revealed that zinc's impact is often concentration-dependent and can be either inhibitory or potentiating depending on the specific receptor subtype and experimental conditions.



Table 1: Inhibitory and Modulatory Effects of Zinc on ATP-Activated Currents



System	ATP Concentrati on	Zinc Effect	Key Parameter	Value	Reference
Bullfrog Dorsal Root Ganglion Neurons	2.5 μΜ	Inhibition	IC50 of Zn ²⁺	61 ± 9.8 μM	[4]
Bullfrog Dorsal Root Ganglion Neurons (adjusted for chelation)	2.5 μΜ	Inhibition	IC50 of Zn ²⁺	86 ± 18 μΜ	[4]
Bullfrog Dorsal Root Ganglion Neurons	Variable	Inhibition (Shift in ATP EC ₅₀)	EC₅₀ for ATP (Control)	2.5 ± 0.5 μM	[4]
Bullfrog Dorsal Root Ganglion Neurons	Variable	Inhibition (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 100 μM Zn ²⁺)	5.5 ± 0.4 μM	[4]
Rat Tuberomamill ary Neurons	10–30 μΜ	Biphasic (Potentiation/I nhibition)	Potentiation Range	3–100 μM Zn²+	[5]
Rat Tuberomamill ary Neurons	300 μΜ	Inhibition	-	Predominant Inhibition	[5]
Rat Tuberomamill ary Neurons	Variable	Potentiation (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 5 μM Zn ²⁺)	15 ± 0.5 μM	[5]
Rat Tuberomamill ary Neurons	Variable	Potentiation (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 50 μM Zn ²⁺)	4.8 ± 0.4 μM	[5]



Rat Tuberomamill ary Neurons	Variable	Noncompetiti ve Inhibition	Maximal Response Reduction (with 1 mM Zn ²⁺)	58%	[5]
P2X3 Receptors	Variable	Potentiation	EC50 of Zn2+	10.9 μΜ	[6]
P2X4 Receptors	Variable	Potentiation	EC ₅₀ of Zn ²⁺	2.4 μΜ	[6]
H+ Channels (Helix neurons)	-	Inhibition	K_d of Zn ²⁺	16 μΜ	[6]
HV1 Channels (HEK293 cells)	-	Inhibition	IC50 of Zn2+	~2 µM	[6]

Table 2: Binding Constants for Divalent Cation-ATP Complexes

The interaction between zinc and ATP is not limited to protein modulation; they form a direct chemical complex. Understanding the stability of this complex is crucial for interpreting experimental results, as complexation reduces the concentration of free ions.[5]

Cation	pK (log K)	Reference
Ca ²⁺	3.91	[5]
Mg ²⁺	4.29	[5]
Zn ²⁺	5.16	[5]

Mechanisms of Interaction

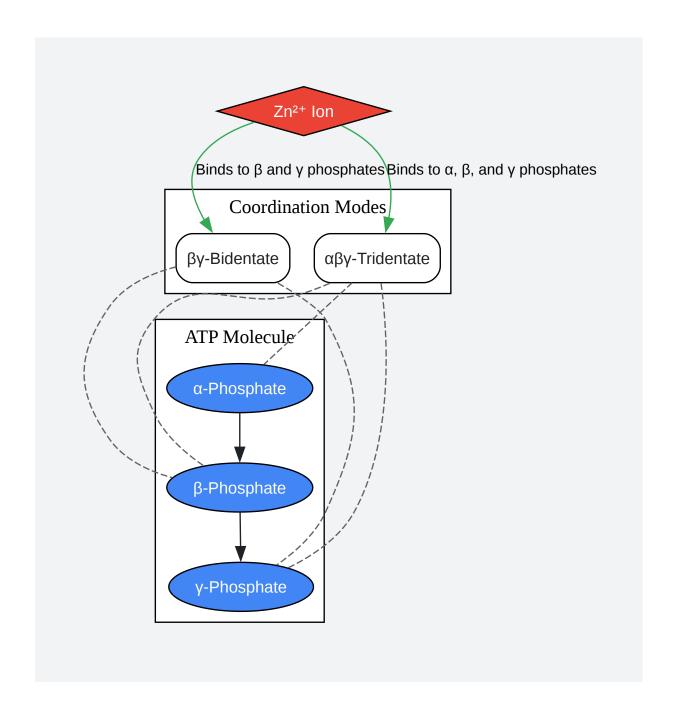


Foundational studies suggest that zinc modulates ATP-dependent processes through several mechanisms, including direct interaction with ATP, allosteric modulation of protein targets, and competitive or noncompetitive inhibition.

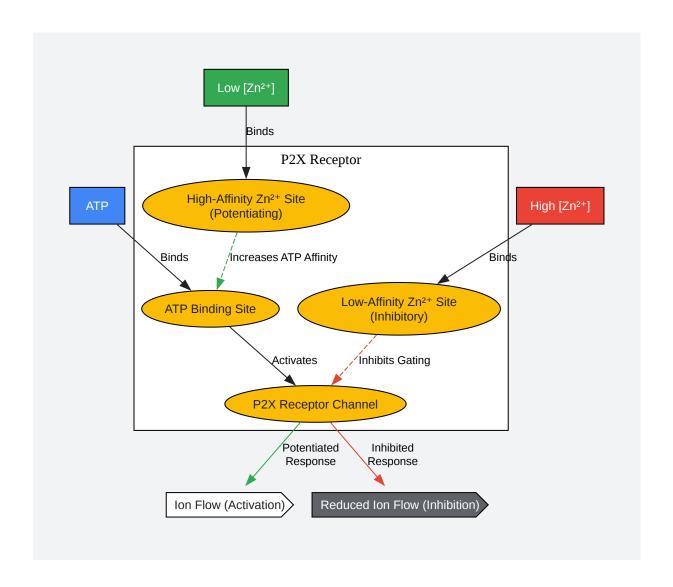
Direct Chelation of ATP by Zinc

Zinc ions can directly bind to the phosphate groups of the ATP molecule. Spectroscopic and simulation studies have identified preferential coordination modes for this interaction.[7] This chelation is a critical factor in experimental design, as it reduces the effective concentration of both free ATP and free zinc available to interact with target proteins.[5]













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